molecular formula C10H6F3NO2 B13930412 4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid

4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B13930412
M. Wt: 229.15 g/mol
InChI Key: GGZHIXYDQNRAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, difluoromethylation reagents, and radical initiators . Reaction conditions often involve controlled temperatures and the use of solvents like chlorobenzene .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethylated indole derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated indole derivatives and fluorinated heterocycles, such as:

Uniqueness

4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of difluoromethyl and fluoro groups in the indole ring enhances its stability and activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H6F3NO2/c11-4-1-6(9(12)13)5-3-8(10(15)16)14-7(5)2-4/h1-3,9,14H,(H,15,16)

InChI Key

GGZHIXYDQNRAHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)F)C=C(N2)C(=O)O)F

Origin of Product

United States

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